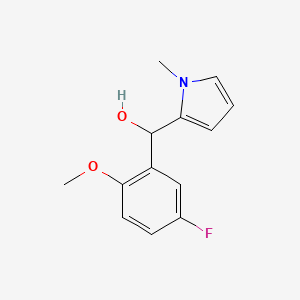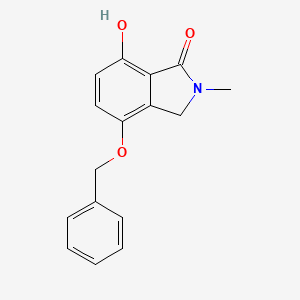
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C14H17NOS and a molecular weight of 247.36 g/mol . This compound is characterized by the presence of an ethyl group attached to a thiophenyl ring, which is further connected to a pyrrolyl group via a methanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophenyl intermediate: This step involves the reaction of thiophenol with ethyl bromide in the presence of a base such as potassium carbonate to form 4-ethylthiophenol.
Pyrrolyl addition: The 4-ethylthiophenol is then reacted with 1-methyl-2-pyrrole in the presence of a suitable catalyst to form the desired product.
Methanol addition: Finally, the intermediate product is treated with formaldehyde and a reducing agent to introduce the methanol group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:
4-Methylthiophenyl-(1-methyl-2-pyrrolyl)methanol: This compound has a methyl group instead of an ethyl group, leading to differences in its chemical reactivity and biological activity.
4-Ethylthiophenyl-(1-methyl-2-pyrrolyl)ethanol: The presence of an ethanol group instead of a methanol group can affect its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H17NOS |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
(4-ethylsulfanylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NOS/c1-3-17-12-8-6-11(7-9-12)14(16)13-5-4-10-15(13)2/h4-10,14,16H,3H2,1-2H3 |
Clé InChI |
UBYVZDLPKZRROK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


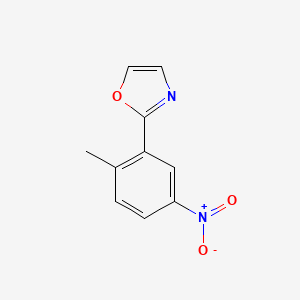
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
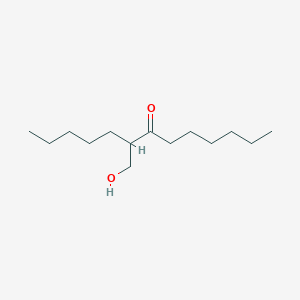
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
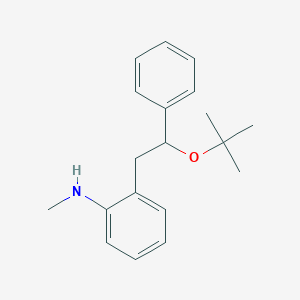
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)
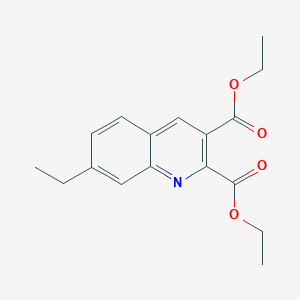
![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)
